Chemical structure and molecular formula of 8-Demethyleucalyptin
Chemical structure and molecular formula of 8-Demethyleucalyptin
An In-Depth Technical Guide to the Chemical Structure and Properties of 8-Demethyleucalyptin
Introduction
8-Demethyleucalyptin is a naturally occurring C-methylated flavonoid found in various plant species, including those from the Eucalyptus, Callistemon, and Kalmia genera.[1][2][3] As a member of the flavonoid class, it possesses a characteristic C6-C3-C6 carbon skeleton. Its structure is based on a 5-hydroxy-7,4′-dimethoxyflavone core, distinguished by a single C-methyl group at the C-6 position.[2] This structural feature is critical, as it differentiates it from its close relatives, eucalyptin (which has methyl groups at both C-6 and C-8) and the isomer 6-demethyleucalyptin (with a methyl group at the C-8 position).[2][4]
Recent research has highlighted the biological significance of 8-demethyleucalyptin, particularly its antibacterial activities against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and its cytotoxic effects on certain cancer cell lines.[3][5][6] This has drawn the attention of researchers in natural product chemistry and drug development. This guide provides a comprehensive technical overview of the molecular formula, chemical structure, and key physicochemical properties of 8-demethyleucalyptin, grounded in authoritative data to support further scientific investigation.
Molecular Identity and Physicochemical Properties
The definitive identification of a chemical entity relies on a precise set of descriptors. For 8-demethyleucalyptin, these identifiers confirm its unique molecular structure and provide a standardized basis for its reference in scientific literature and databases.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₅ | [1][5][7][8][9] |
| IUPAC Name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one | [1] |
| Synonyms | 8-Desmethyleucalyptin, 5-Hydroxy-7,4'-dimethoxy-6-methylflavone | [1] |
| CAS Number | 5689-38-3 | [1][5][9] |
| Molecular Weight | 312.32 g/mol | [5][9] |
| Monoisotopic Mass | 312.09977361 Da | [1] |
| Physical Form | Solid | [1][7] |
| Melting Point | 187 - 189 °C | [1][10] |
| SMILES | CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC | [1][8] |
| InChIKey | QPWOSZAYIILLKU-UHFFFAOYSA-N | [1][8] |
Chemical Structure and Elucidation
Core Flavonoid Structure
8-Demethyleucalyptin is built upon a flavonoid framework, specifically a flavone, which is characterized by a double bond between the C2 and C3 positions of the C-ring. The core structure consists of:
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A chromen-4-one (benzopyran-4-one) system, which comprises the A and C rings.
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A phenyl group (the B ring) attached at the C2 position.
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Key substitutions that define its identity:
-
A hydroxyl (-OH) group at C5.
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A methoxy (-OCH₃) group at C7.
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A methoxy (-OCH₃) group at C4' on the B-ring.
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A methyl (-CH₃) group at C6.
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The Critical Role of C-Methylation and Isomerism
The placement of the methyl group is the most critical feature for the structural identity of 8-demethyleucalyptin. The prefix "8-demethyl" indicates the absence of a methyl group at the C-8 position relative to the parent compound, eucalyptin. Its structural isomer, 6-demethyleucalyptin, features the methyl group at the C-8 position instead. Because these isomers can have very similar chromatographic behavior and mass spectra, their unambiguous differentiation is a common challenge in natural product chemistry. This structural nuance can lead to significant differences in biological activity, as observed in studies where 8-demethyleucalyptin showed cytotoxicity while its 6-demethyl isomer did not.[6]
Spectroscopic Confirmation: The Gold Standard
The definitive elucidation of 8-demethyleucalyptin's structure, particularly its distinction from the 6-demethyleucalyptin isomer, necessitates high-resolution spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process.
-
Rationale for NMR: The chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule generates a unique signal in an NMR spectrum.[11] The precise chemical shift (δ) and coupling constants (J) provide an irrefutable fingerprint of the molecular structure. For 8-demethyleucalyptin, the signals corresponding to the aromatic protons and the C-methyl group are diagnostic.
-
Self-Validating Protocol: The most rigorous method for structural confirmation, as employed in authoritative studies, involves comparing the NMR data of the isolated natural product with that of a chemically synthesized, unambiguous standard.[6][10] This comparative approach eliminates any uncertainty that may arise from relying solely on predictive models or literature data from different experimental conditions. The synthesis of both the 8-demethyl and 6-demethyl isomers provides the necessary reference compounds to definitively assign the structure of the natural isolate.[6] This practice represents a self-validating system, where the synthetic standard validates the structure of the natural compound.
Experimental Protocol: Isolation from a Natural Source
The following protocol details a representative method for the extraction and purification of 8-demethyleucalyptin from plant material, based on the methodology reported for its isolation from the leaves of Kalmia procumbens.[10]
Step-by-Step Methodology
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Preparation of Plant Material:
-
Obtain frozen leaves of the source plant (e.g., K. procumbens) (3 g).
-
Pulverize the frozen tissue into a fine powder. This step is crucial as it dramatically increases the surface area, maximizing the efficiency of solvent extraction.
-
-
Solvent Extraction:
-
Suspend the pulverized leaf powder in methanol (100 mL). Methanol is a polar solvent effective at extracting a wide range of secondary metabolites, including flavonoids.
-
Stir the suspension at room temperature for 24 hours to ensure thorough extraction.
-
-
Crude Extract Preparation:
-
Filter the mixture to separate the solid plant debris from the methanol solution containing the dissolved metabolites.
-
Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator). This removes the methanol, yielding a crude extract (approx. 723 mg from 3 g of starting material).[10]
-
-
Chromatographic Purification:
-
Employ silica gel column chromatography for purification. This technique separates compounds based on their differential polarity and affinity for the stationary phase (silica gel).
-
Apply the crude extract to the top of a prepared silica gel column.
-
Elute the column with a solvent gradient of increasing polarity, starting with a non-polar mixture and gradually increasing the proportion of the more polar solvent (e.g., hexane/ethyl acetate, from 50:1 to 4:1).[10]
-
Collect the eluted solvent in sequential fractions.
-
-
Fraction Analysis and Isolation:
-
Analyze the collected fractions using a technique like Thin Layer Chromatography (TLC) to identify which fractions contain the target compound.
-
Combine the fractions containing pure 8-demethyleucalyptin and concentrate them to yield the isolated compound.
-
The final structure and purity should be confirmed via spectroscopic methods (NMR, MS).
-
Workflow for Isolation and Purification
The following diagram illustrates the logical flow of the experimental protocol for isolating 8-demethyleucalyptin.
Biological Context and Potential Applications
While this guide focuses on the chemical structure, understanding the biological activity provides critical context for drug development professionals. 8-Demethyleucalyptin has demonstrated notable bioactivity:
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Antibacterial and Anti-biofilm Activity: It exhibits bacteriostatic activity against both methicillin-sensitive (S. aureus) and methicillin-resistant S. aureus (MRSA).[3][5] Furthermore, it has been shown to inhibit biofilm formation in these bacteria, a key virulence factor that often contributes to antibiotic resistance.[3][5]
-
Cytotoxic Activity: Studies have reported that 8-demethyleucalyptin inhibits the viability of HCT116 (human colon cancer) and MRC-5 (human lung fibroblast) cells, suggesting potential for investigation in oncology.[5][6]
These activities underscore the importance of precise structural characterization, as such effects can be highly dependent on the specific arrangement of functional groups on the flavonoid scaffold.
Conclusion
8-Demethyleucalyptin is a C-methylated flavonoid with the molecular formula C₁₈H₁₆O₅. Its structure, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one, is defined by the specific placement of a methyl group at the C-6 position, a feature that distinguishes it from its close isomers and is critical to its biological function. The unambiguous confirmation of this structure relies on rigorous spectroscopic analysis, particularly NMR, validated through comparison with chemically synthesized standards. With documented antibacterial and cytotoxic properties, a thorough understanding of its chemical identity is fundamental for any researcher or drug development professional seeking to explore its therapeutic potential.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15715157, 8-Demethyleucalyptin. Retrieved from [Link].
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PubChemLite (n.d.). 8-demethyleucalyptin (C18H16O5). Retrieved from [Link].
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Pharmaffiliates (n.d.). 8-Demethyleucalyptin. CAS No: 5689-38-3. Retrieved from [Link].
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Asakawa, R., et al. (2023). Synthesis and Biological Assessment of Eucalyptin: Magic Methyl Effects. Molecules, 28(8), 3391. Available at: [Link].
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Asakawa, R., et al. (2022). Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins. Bioscience, Biotechnology, and Biochemistry, 86(9), 1200–1206. Available at: [Link].
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Asakawa, R., et al. (2022). Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins - Supplementary Data. Bioscience, Biotechnology, and Biochemistry, 86(9). Available at: [Link] (Details are within the main article's experimental section).
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ResearchGate (n.d.). Synthesis and Biological Assessment of Eucalyptin: Magic Methyl Effects. Retrieved from [Link].
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